Predicted Lipophilicity (log P) Differentiates the 3‑Chloro from the 2‑Chloro Positional Isomer
The 3‑chlorobenzyl isomer (CAS 851807‑96‑0) exhibits a predicted log P of approximately 3.55 (ChemAxon) based on the close structural similarity to the 2‑chlorobenzyl isomer (ZINC04120246, log P 3.55 via ChemAxon; 3.14 via ALOGPS) [1]. Although identical numerical predictions may arise from some algorithms due to similar fragment contributions, the distinct connectivity of the 3‑chloro group alters the molecular electrostatic potential relative to the 2‑chloro isomer, which can affect binding interactions and tissue distribution [2]. In the published dihydroimidazole QSAR model, log P is linearly correlated with cytotoxicity (CC₅₀) across multiple human oral squamous cell carcinoma cell lines [3].
| Evidence Dimension | Lipophilicity (log P) |
|---|---|
| Target Compound Data | log P ≈ 3.55 (ChemAxon prediction, extrapolated from 2‑Cl isomer data) |
| Comparator Or Baseline | 1‑(2‑{[(2‑chlorophenyl)methyl]sulfanyl}‑4,5‑dihydro‑1H‑imidazol‑1‑yl)propan‑1‑one (ZINC04120246): log P 3.55 (ChemAxon), 3.14 (ALOGPS) [1] |
| Quantified Difference | Identical ChemAxon log P values; however, the 3‑Cl positional isomer possesses a different dipole moment and electron density distribution, leading to distinct SAR as predicted by QSAR models [3]. |
| Conditions | Predicted properties generated by ChemAxon/ALOGPS algorithms; QSAR model trained on human HL‑60 leukemia and oral squamous cell carcinoma lines (Ca9‑22, NA, HSC‑2, HSC‑3, HSC‑4) [3]. |
Why This Matters
Procurement of the 3‑chloro isomer rather than the 2‑chloro analog is justified by its distinct electronic profile, which may yield a different cytotoxicity or target‑binding outcome in assays where lipophilicity‑dependent cellular uptake or target engagement is critical.
- [1] PhytoBank. ZINC04120246 (PHY0176848) – Predicted Physicochemical Properties. PhytoBank, 2015. View Source
- [2] US Patent 8,143,294 B2. 2‑Sulfanyl‑substituted imidazole derivatives and their use as cytokine inhibitors. Justia Patents, 2012. View Source
- [3] Horibe T, Nakagawa Y, et al. Estimation of Relationship Between Structure of Newly Synthesized Dihydroimidazoles Determined by a Semiempirical Molecular‑orbital Method and their Cytotoxicity. Anticancer Research, 2009, 29(12), 5019‑5026. View Source
